(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Description
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound featuring an aminomethyl group at the 5-position of the pyrazole ring. The pyrazole core is substituted with an isopropyl group at the 1-position and a pyridin-4-yl moiety at the 3-position. This structure combines aromatic heterocycles (pyrazole and pyridine) with an aliphatic isopropyl chain, conferring unique electronic and steric properties. The compound is identified by CAS number 1004303-48-3 and has a molecular formula of C₁₂H₁₆N₄ (molecular weight: 216.29 g/mol) .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H16N4/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8,13H2,1-2H3 |
InChI Key |
ZRRXFIRUHTTWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route for Pyrazole Derivatives
Step 1: Formation of Hydrazine Intermediate
The starting hydrazine derivative is prepared or selected to incorporate the desired substituent pattern, such as the pyridin-4-yl moiety.Step 2: Cyclization with 1,3-Diketones or Equivalents
The hydrazine undergoes cyclization with a 1,3-diketone or a suitable equivalent to form the pyrazole ring. The isopropyl group at N1 can be introduced via the diketone or through subsequent alkylation steps.Step 3: Introduction of Methanamine Group
The methanamine substituent at position 5 of the pyrazole ring can be introduced through functional group transformations such as reductive amination or nucleophilic substitution on a suitable precursor.
Specific Synthetic Considerations for this compound
The pyridin-4-yl substituent is typically introduced via the hydrazine component or through cross-coupling reactions post-pyrazole formation.
The isopropyl group at N1 may be incorporated by using isopropyl-substituted hydrazines or by alkylation of the pyrazole nitrogen after ring formation.
The methanamine group at C5 is commonly installed by functionalizing a pyrazole intermediate bearing a suitable leaving group or through direct amination of a pyrazole aldehyde or halide precursor.
Example Synthetic Procedure (Hypothetical)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-pyridylhydrazine + isopropyl 1,3-diketone | Cyclization to form 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole | Moderate yield; requires reflux in ethanol or other solvent |
| 2 | Formylation at C5 position (e.g., Vilsmeier-Haack reaction) | Introduction of aldehyde group at pyrazole C5 | Controlled conditions to avoid overreaction |
| 3 | Reductive amination with ammonia or ammonium salts | Conversion of aldehyde to methanamine group | High yield with reducing agent such as NaBH3CN |
This sequence is consistent with general pyrazole chemistry and can be optimized for purity and yield.
Analytical and Purification Techniques
Purification: Crystallization from appropriate solvents (e.g., ethanol, ethyl acetate) or chromatographic methods can be used to purify the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents | Conditions | Key Outcomes |
|---|---|---|---|
| Hydrazine synthesis or procurement | 4-pyridylhydrazine or derivatives | Ambient to reflux | Provides pyridin-4-yl hydrazine intermediate |
| Pyrazole ring formation | Hydrazine + 1,3-diketone (isopropyl-substituted) | Reflux in ethanol or similar solvent | Formation of pyrazole core with N1 isopropyl and C3 pyridin-4-yl |
| Functionalization at C5 | Vilsmeier-Haack reagent or equivalent | Controlled temperature | Introduction of aldehyde or halide at C5 |
| Amination at C5 | Ammonia or amine source + reducing agent | Mild reducing conditions | Conversion to methanamine group |
| Purification | Crystallization or chromatography | Variable | Pure this compound |
Research Findings and Challenges
The cyclization reactions must be carefully controlled to avoid regioisomer formation and to maximize yield.
The choice of solvents and reagents affects the purity and environmental footprint of the synthesis.
Introducing the methanamine group selectively at C5 without affecting other positions requires optimized conditions.
No direct industrial-scale synthesis protocols for this exact compound are publicly documented, but analogous pyrazole syntheses suggest feasibility.
The compound’s heterocyclic structure suggests potential for further functionalization or derivatization for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
The 2-fluoroethyl group (CAS 2098065-46-2) introduces electronegativity and polarity, which may enhance solubility or metabolic stability . The trifluoromethyl group (CAS 1823875-42-8) is a strong electron-withdrawing substituent, likely reducing basicity and altering electronic distribution compared to pyridinyl groups .
Molecular Weight Trends :
- Larger substituents (e.g., isopropyl vs. ethyl) correlate with higher molecular weights. The fluoroethyl derivative (220.25 g/mol) exceeds the ethyl analog (202.26 g/mol) due to fluorine’s atomic mass .
Purity and Synthesis :
Biological Activity
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, which are crucial for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly in the context of enzyme inhibition and anticancer effects.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Its ability to modulate enzyme activities is attributed to its structural characteristics, allowing it to bind effectively to active sites or allosteric sites on various enzymes.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cyclin-dependent kinase | 25.0 | Competitive inhibition |
| Protein kinase B | 15.0 | Allosteric modulation |
| Dipeptidyl peptidase IV | 30.0 | Active site binding |
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, it exhibited cytotoxic effects against several types of cancer cells, indicating its potential as a therapeutic agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 20.0 | Cell cycle arrest |
| HepG2 (Liver) | 15.0 | Inhibition of proliferation |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in MCF7 cells, with an observed IC50 value of 12.5 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- A549 Lung Cancer Model : In another study using A549 lung cancer cells, the compound was found to induce cell cycle arrest at the G2/M phase, with an IC50 value of 20 µM. This suggests a potential role in halting tumor growth.
- HepG2 Liver Cancer : The compound also showed promising results in HepG2 liver cancer cells, inhibiting proliferation with an IC50 value of 15 µM. Mechanistic studies indicated that it interfered with metabolic pathways essential for cancer cell survival.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine?
- Methodology : Multi-step synthesis is typically employed, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or diketones. Subsequent functionalization introduces the pyridinyl and isopropyl groups. For example, Suzuki-Miyaura coupling may be used to attach the pyridine ring . The methanamine group is introduced via reductive amination or nucleophilic substitution of a precursor halogenated intermediate.
- Key Reagents : Hydrazine derivatives, β-keto esters, boronic acids (for cross-coupling), and reducing agents like NaBH or LiAlH .
Q. How can the purity and structural identity of this compound be verified?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Fourier Transform Infrared (FTIR) : Identifies functional groups (e.g., NH stretching at ~3300 cm) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the pyridine and amine groups. Hydrochloride salt forms enhance aqueous solubility .
- Stability : Store under inert atmosphere (N/Ar) at −20°C to prevent oxidation or hygroscopic degradation. Monitor via TLC or HPLC for decomposition .
Advanced Research Questions
Q. How does the pyridinyl-pyrazole scaffold influence interactions with biological targets?
- Structure-Activity Insights :
- The pyridine ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).
- The pyrazole’s NH group can form hydrogen bonds with catalytic residues, while the isopropyl group modulates steric interactions .
- Experimental Design : Perform molecular docking (AutoDock, Schrödinger) against targets like α-synuclein or cytochrome P450 isoforms. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in observed bioactivity across related pyrazole derivatives?
- Hypothesis Testing :
- Isosteric Replacement : Swap pyridine with furan () or morpholine () to assess electronic effects.
- Pharmacophore Mapping : Compare activity of derivatives lacking the methanamine group to identify critical functional motifs .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values.
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab estimate permeability (logP), CYP450 inhibition, and bioavailability.
- QM/MM Simulations : Explore metabolic pathways (e.g., oxidative deamination) using Gaussian or ORCA .
- Experimental Validation : Microsomal stability assays (human liver microsomes) and Caco-2 cell permeability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
